molecular formula C13H20ClN5 B12221422 5-cyclopropyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride

5-cyclopropyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12221422
M. Wt: 281.78 g/mol
InChI Key: OXXYMWVZNCLSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride typically involves the reaction of cyclopropylamine with 2,5-dimethylpyrazole-3-carbaldehyde under suitable conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is isolated as its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-cyclopropyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-amino-pyrazoles: These compounds share a similar pyrazole core and exhibit comparable reactivity and applications.

    Indole derivatives: Although structurally different, indole derivatives also possess significant biological activities and are used in medicinal chemistry.

Uniqueness

5-cyclopropyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and dimethylpyrazole moieties contribute to its stability and reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H20ClN5

Molecular Weight

281.78 g/mol

IUPAC Name

5-cyclopropyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H19N5.ClH/c1-9-6-11(17(2)15-9)8-14-13-7-12(10-4-5-10)16-18(13)3;/h6-7,10,14H,4-5,8H2,1-3H3;1H

InChI Key

OXXYMWVZNCLSEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=CC(=NN2C)C3CC3)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.